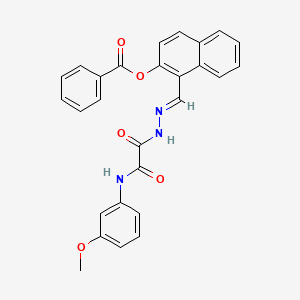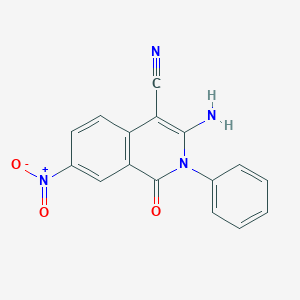
3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone: is a synthetic organic compound that belongs to the isoquinolinone family
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group into the aromatic ring.
Cyanation: Introduction of the cyano group.
Amination: Introduction of the amino group.
Cyclization: Formation of the isoquinolinone core.
Industrial Production Methods: Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro or amino groups.
Reduction: Reduction reactions could convert the nitro group to an amino group.
Substitution: Various substitution reactions could occur, especially on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amino derivative.
科学的研究の応用
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals. Biology Medicine : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Industry : Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Signal transduction pathways, metabolic pathways.
類似化合物との比較
Similar Compounds
Isoquinolinone Derivatives: Compounds with similar core structures but different substituents.
Nitroaromatics: Compounds with nitro groups on aromatic rings.
Aminoaromatics: Compounds with amino groups on aromatic rings.
Uniqueness
- The combination of amino, cyano, and nitro groups on the isoquinolinone core makes it unique and potentially useful for specific applications.
特性
CAS番号 |
130651-65-9 |
|---|---|
分子式 |
C16H10N4O3 |
分子量 |
306.27 g/mol |
IUPAC名 |
3-amino-7-nitro-1-oxo-2-phenylisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C16H10N4O3/c17-9-14-12-7-6-11(20(22)23)8-13(12)16(21)19(15(14)18)10-4-2-1-3-5-10/h1-8H,18H2 |
InChIキー |
AERZRUQHHWAPSI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=C(C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


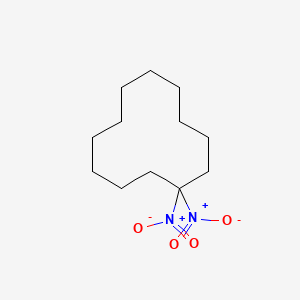
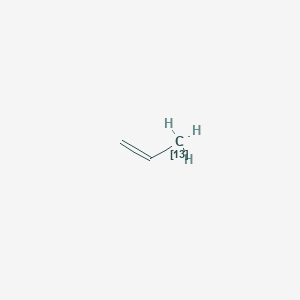
![Anthracene, 9-[[(4-methylphenyl)thio]methyl]-](/img/structure/B11944104.png)
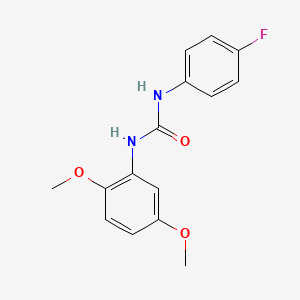

![1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11944123.png)
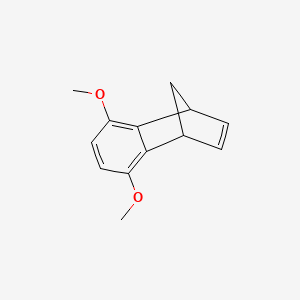
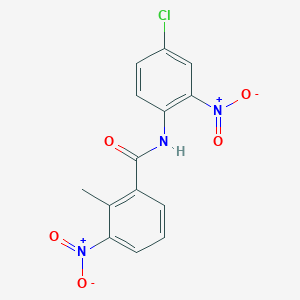



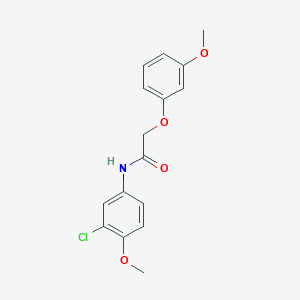
![N-[4-(tert-butylcarbamoylamino)phenyl]acetamide](/img/structure/B11944159.png)
